N-(3-Ethynylphenyl)but-3-ynamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-Ethynylphenyl)but-3-ynamide is an organic compound with the molecular formula C₁₂H₉NO and a molecular weight of 183.21 g/mol . This compound belongs to the class of ynamides, which are characterized by a triple bond directly connected to a nitrogen atom bearing an electron-withdrawing group . Ynamides are known for their unique chemical properties and reactivity, making them valuable in various chemical transformations and applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, which allows for the formation of the carbon-carbon triple bond . The reaction conditions often include the use of a palladium catalyst, a copper co-catalyst, and a base in an organic solvent under an inert atmosphere .
Industrial Production Methods
Industrial production of N-(3-Ethynylphenyl)but-3-ynamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound . Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain high-purity products .
Analyse Chemischer Reaktionen
Types of Reactions
N-(3-Ethynylphenyl)but-3-ynamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the triple bond into a double or single bond.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like halogens, acids, and bases are employed under specific conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include carbonyl compounds, reduced alkenes or alkanes, and substituted derivatives with various functional groups .
Wissenschaftliche Forschungsanwendungen
N-(3-Ethynylphenyl)but-3-ynamide has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of N-(3-Ethynylphenyl)but-3-ynamide involves its unique structure, which allows it to participate in various chemical transformations. The electron-withdrawing group on the nitrogen atom polarizes the triple bond, enhancing its reactivity . This polarization facilitates interactions with nucleophiles and electrophiles, leading to the formation of new bonds and products . The compound’s reactivity is also influenced by the presence of catalysts and specific reaction conditions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(3-Phenylethynyl)but-3-ynamide
- N-(3-Ethynylphenyl)prop-2-ynamide
- N-(3-Ethynylphenyl)but-2-ynamide
Uniqueness
N-(3-Ethynylphenyl)but-3-ynamide is unique due to its specific substitution pattern and the presence of both ethynyl and but-3-ynamide groups. This combination imparts distinct reactivity and properties, making it valuable for specialized applications in synthesis and research .
Eigenschaften
Molekularformel |
C12H9NO |
---|---|
Molekulargewicht |
183.21 g/mol |
IUPAC-Name |
N-(3-ethynylphenyl)but-3-ynamide |
InChI |
InChI=1S/C12H9NO/c1-3-6-12(14)13-11-8-5-7-10(4-2)9-11/h1-2,5,7-9H,6H2,(H,13,14) |
InChI-Schlüssel |
MFUXSJADZJYOBI-UHFFFAOYSA-N |
Kanonische SMILES |
C#CCC(=O)NC1=CC=CC(=C1)C#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.